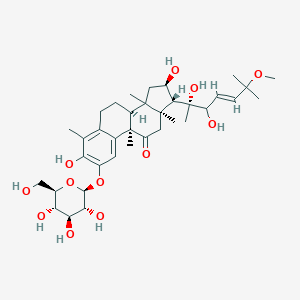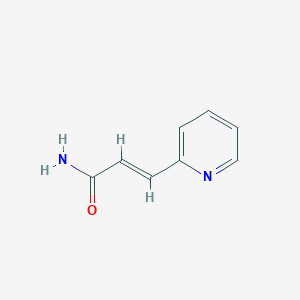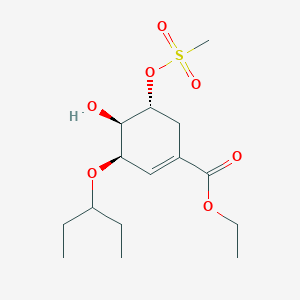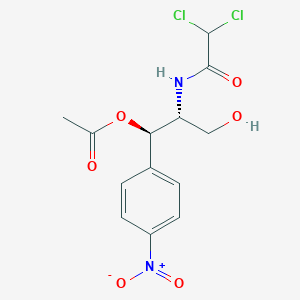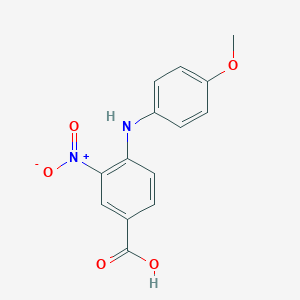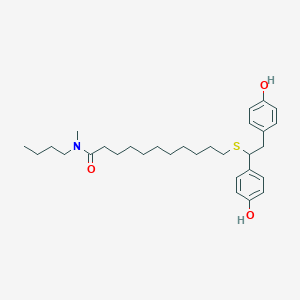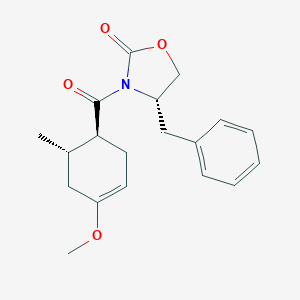
Falcarindiol
描述
Falcarindiol is a polyyne found in carrot roots and has antifungal activity . It is the main compound responsible for bitterness in carrots . Falcarindiol and other falcarindiol-type polyacetylenes are also found in many other plants of the family Apiaceae, including some commonly used seasonings such as dill and parsley .
Synthesis Analysis
The total synthesis of chiral falcarindiol analogues from buta-1,3-diyn-1-yltriisopropylsilane has been reported . The key step in this synthesis is BINOL-promoted asymmetric diacetylene addition to aldehydes . The two chiral centers of the falcarindiol analogues can be produced by using the same kind of catalyst with high selectivity, and the final product can be obtained in only six steps .
Molecular Structure Analysis
Falcarindiol is a C17 compound with conjugated triple bonds . The most commonly reported falcarins are falcarinol, falcarindiol, and related derivatives, which are typically C17 compounds with conjugated triple bonds .
Chemical Reactions Analysis
Falcarindiol has been shown to activate PPARγ and to increase the expression of the cholesterol transporter ABCA1 in cells . Both of these play an important role in lipid metabolism .
Physical And Chemical Properties Analysis
Falcarindiol has a molecular formula of C17H24O2 and a molecular weight of 260.37 . It is stable if stored as directed and should be protected from light and heat .
科学研究应用
Antibacterial Applications
Falcarindiol has shown significant potential as an antibacterial agent, particularly against Pseudomonas aeruginosa . It inhibits multiple virulence factors of this pathogen, including the type III secretion system and quorum sensing synthase genes . This compound could be a promising alternative to traditional antibiotics, especially in treating infections caused by drug-resistant bacteria.
Anti-Inflammatory and Anticancer Properties
In the realm of cancer research, Falcarindiol has been identified as a cytotoxic and anti-inflammatory agent. It’s found in food plants of the carrot family and has been linked to the activation of PPARγ , a gene involved in lipid metabolism . This activation may contribute to the anticancer properties of Falcarindiol, as it can lead to endoplasmic reticulum stress and subsequent cancer cell death.
Lipid Metabolism Regulation
Falcarindiol’s ability to elevate levels of lipid droplets and upregulate PPARγ gene expression suggests its role in lipid metabolism regulation . This could have implications for the treatment of metabolic disorders, including diabetes and obesity.
Cytotoxic Effects on Cancer Cells
Research has demonstrated Falcarindiol’s cytotoxic effects on various cancer cell lines, including breast and colon cancers . Its impact on normal stem cells is also being studied, which is crucial for understanding its therapeutic window and safety profile.
Potential in Stem Cell Research
The effects of Falcarindiol on normal stem cells are under investigation. Understanding its influence on these cells can provide insights into its safety for therapeutic use and its potential applications in regenerative medicine .
Role in Infectious Disease Management
Falcarindiol’s antipathogenic properties make it a candidate for managing infectious diseases. By targeting the virulence rather than the viability of bacteria, it offers a novel approach to infection control .
作用机制
Falcarindiol is a polyacetylenic oxylipin found in food plants of the carrot family (Apiaceae) and has been recognized for its cytotoxic and anti-inflammatory properties .
Target of Action
Falcarindiol primarily targets Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and the cholesterol transporter ATP-binding cassette transporter A1 (ABCA1), both of which play a crucial role in lipid metabolism .
Mode of Action
Falcarindiol activates PPARγ and increases the expression of ABCA1 in cells . The activation of PPARγ can lead to increased expression of ABCA1 . This interaction with its targets results in changes in lipid metabolism, which may be a common mechanism of action for the anticancer and antidiabetic properties of Falcarindiol .
Biochemical Pathways
Falcarindiol affects the lipid metabolism pathway by activating PPARγ and increasing the expression of ABCA1 . This leads to an increase in lipid content and the number of lipid droplets in cells . The upregulation of ABCA1 in neoplastic tissue indicates a possible role of this transporter in the redistribution of lipids and increased formation of lipid droplets in cancer cells .
Pharmacokinetics
The pharmacokinetics of Falcarindiol have been studied in rats after oral administration of polyynes extract of Oplopanax elatus . .
Result of Action
The activation of PPARγ and increased expression of ABCA1 by Falcarindiol lead to an increase in lipid content and the number of lipid droplets in cells . This can lead to endoplasmic reticulum stress and cancer cell death . Furthermore, Falcarindiol has been shown to promote cholesterol efflux from macrophages .
安全和危害
未来方向
Falcarindiol has demonstrated health-promoting properties as anti-cancer and anti-inflammatory agents . It has been shown to reduce the tumour number in rat and mouse models . Therefore, falcarindiol is a promising antipathogenic drug candidate for treating Pseudomonas aeruginosa infections and has potential in cancer chemoprevention .
属性
IUPAC Name |
(3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-YWALDVPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030449 | |
| Record name | Falcarindiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55297-87-5 | |
| Record name | Falcarindiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does falcarindiol exert its anti-inflammatory effects?
A1: Falcarindiol has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) []. Studies suggest that this effect is mediated through the inhibition of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 1 (Stat1) activation, which are key transcription factors involved in the inflammatory response [].
Q2: Does falcarindiol affect glucose uptake, and if so, how?
A2: Yes, research indicates that falcarindiol can stimulate both basal and insulin-dependent glucose uptake in adipocytes and myotubes []. This effect appears to be partially mediated through activation of peroxisome proliferator-activated receptor gamma (PPARγ) [], a key regulator of glucose and lipid metabolism.
Q3: What is the role of falcarindiol in plant defense mechanisms?
A3: Falcarindiol acts as a phytoalexin, a compound produced by plants in response to pathogen attack []. It exhibits antifungal activity, inhibiting the growth of several fungal strains [, ]. This antifungal effect may be attributed to its ability to interact with and disrupt fungal cell membranes [].
Q4: What is the molecular formula and weight of falcarindiol?
A4: The molecular formula of falcarindiol is C17H24O2, and its molecular weight is 260.37 g/mol.
Q5: What spectroscopic data are available for characterizing falcarindiol?
A5: Falcarindiol has been extensively characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) [, , , , , ]
- Mass Spectrometry (MS) [, , ]
- Infrared (IR) spectroscopy []
Q6: How do structural modifications of falcarindiol affect its biological activity?
A6: Studies have shown that the presence of a hydroxyl group at the C-3 position of falcarinol-type polyacetylenes is important for their bioactivity, with the oxidized form, falcarinon, exhibiting significantly less growth inhibitory effects []. Additionally, the presence of a terminal double bond in falcarindiol analogues has been linked to potent anti-proliferative effects []. Further SAR studies are needed to fully elucidate the relationship between specific structural features and the diverse biological activities of falcarindiol and its analogues.
Q7: What types of in vitro models have been used to study the biological activity of falcarindiol?
A7: Falcarindiol has been investigated in various in vitro models, including:
- Human cancer cell lines (e.g., colorectal, leukemia, gastric adenocarcinoma) [, , , , , ]
- Murine macrophage and endothelial cell lines [, , ]
- Rat primary astrocytes []
- Human intestinal epithelial cells (both normal and cancerous) []
Q8: Are there any animal studies investigating the potential of falcarindiol?
A8: Yes, animal studies have demonstrated the potential therapeutic benefits of falcarindiol in various contexts. For instance, in a mouse model of Pseudomonas aeruginosa infection, falcarindiol treatment significantly reduced mortality, highlighting its potential as an anti-virulence agent []. Another study in mice demonstrated the protective effects of falcarindiol against carbon tetrachloride-induced hepatotoxicity, likely through its antioxidant activity and induction of glutathione S-transferase enzymes [].
Q9: What analytical methods are commonly used to quantify falcarindiol in plant materials and biological samples?
A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for quantifying falcarindiol [, , , , ]. Gas chromatography-mass spectrometry (GC-MS) is also employed for analysis [].
Q10: Are there rapid and efficient extraction techniques available for isolating falcarindiol from plant sources?
A10: Yes, ultrasonic-assisted extraction (UAE) has proven to be a more efficient and time-saving alternative to traditional extraction methods for isolating polyacetylenes, including falcarindiol, from carrots []. This method utilizes ultrasound waves to enhance the extraction process, resulting in higher yields and reduced extraction times.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




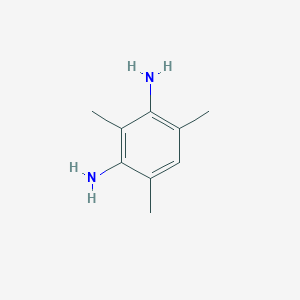
![N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine](/img/structure/B120891.png)
